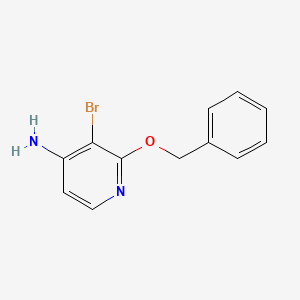

2-(Benzyloxy)-3-bromopyridin-4-amine, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

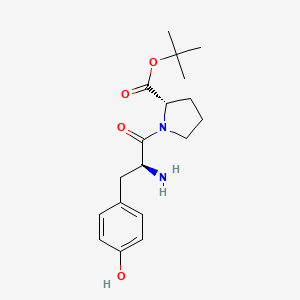

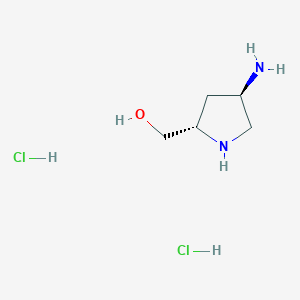

The compound “2-(Benzyloxy)-3-bromopyridin-4-amine” likely belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-3-bromopyridin-4-amine” were not found, similar compounds have been synthesized through various methods. For instance, 2-benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-3-bromopyridin-4-amine” would likely involve a pyridine ring with an amino group, a benzyloxy group, and a bromine atom attached. The exact positions of these groups on the pyridine ring would depend on the specific compound .科学的研究の応用

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-3-bromopyridin-4-amine is emerging as a mild, convenient, and uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxy-3-bromopyridin-4-amine delivers the active reagent in situ .

Preparation of Sequential Polypeptides

2-(Benzyloxy)-3-bromopyridin-4-amine is used in the preparation of sequential polypeptides . These polypeptides have a wide range of applications in biological research and drug development .

Synthesis of Multidentate Chelating Ligands

This compound is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are crucial in coordination chemistry and are often used in the creation of catalysts .

Pharmaceutical Research

2-(Benzyloxy)-3-bromopyridin-4-amine is used in pharmaceutical research . It can act as a pharmaceutical intermediate, playing a key role in the synthesis of various drugs .

[1,2]-Wittig Rearrangement

Further studies on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines have revealed its limitations . Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Synthesis of Complex Alcohol Substrates

2-(Benzyloxy)-3-bromopyridin-4-amine is used in the synthesis of complex alcohol substrates . This is particularly useful when protection of these substrates as benzyl ethers is often frustrated by the need to employ basic or acidic conditions that may not be compatible with intricate systems .

特性

IUPAC Name |

3-bromo-2-phenylmethoxypyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOPCSZTFWBLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-3-bromo-pyridin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)

![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)

![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)